Cas no 1225833-84-0 (2-(3-Chloro-4-fluorophenyl)prop-2-enoic acid)

2-(3-Chloro-4-fluorophenyl)prop-2-enoic acid is a fluorinated and chlorinated phenylpropenoic acid derivative with applications in organic synthesis and pharmaceutical intermediates. The compound features a reactive α,β-unsaturated carboxylic acid moiety, enabling its use in conjugate addition reactions, cyclizations, and polymerizations. The presence of both chloro and fluoro substituents on the phenyl ring enhances its electronic properties, making it valuable for designing bioactive molecules or functional materials. Its structural characteristics also facilitate further derivatization, such as esterification or amidation. The compound is typically handled under controlled conditions due to its potential reactivity. Suitable for research and industrial applications requiring halogenated aromatic building blocks.
2-(3-Chloro-4-fluorophenyl)prop-2-enoic acid structure
1225833-84-0 structure
商品名:2-(3-Chloro-4-fluorophenyl)prop-2-enoic acid
CAS番号:1225833-84-0
MF:C9H6ClFO2
メガワット:200.594145298004
CID:5282422

2-(3-Chloro-4-fluorophenyl)prop-2-enoic acid 化学的及び物理的性質

名前と識別子

    • 2-(3-CHLORO-4-FLUOROPHENYL)PROP-2-ENOIC ACID
    • 2-(3-CHLORO-4-FLUOROPHENYL)PROP-2-ENOICACID
    • Benzeneacetic acid, 3-chloro-4-fluoro-α-methylene-
    • 2-(3-Chloro-4-fluorophenyl)prop-2-enoic acid
    • インチ: 1S/C9H6ClFO2/c1-5(9(12)13)6-2-3-8(11)7(10)4-6/h2-4H,1H2,(H,12,13)
    • InChIKey: NSWRGCUQPVDLFF-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(C=CC(C(=C)C(=O)O)=C1)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 230
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 37.3

2-(3-Chloro-4-fluorophenyl)prop-2-enoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-673465-0.05g
2-(3-chloro-4-fluorophenyl)prop-2-enoic acid
1225833-84-0 95.0%
0.05g
$563.0 2025-03-13
Enamine
EN300-673465-1.0g
2-(3-chloro-4-fluorophenyl)prop-2-enoic acid
1225833-84-0 95.0%
1.0g
$671.0 2025-03-13
Enamine
EN300-673465-5.0g
2-(3-chloro-4-fluorophenyl)prop-2-enoic acid
1225833-84-0 95.0%
5.0g
$1945.0 2025-03-13
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01085725-1g
2-(3-Chloro-4-fluorophenyl)prop-2-enoic acid
1225833-84-0 95%
1g
¥3220.0 2023-04-04
Enamine
EN300-673465-0.25g
2-(3-chloro-4-fluorophenyl)prop-2-enoic acid
1225833-84-0 95.0%
0.25g
$617.0 2025-03-13
Enamine
EN300-673465-2.5g
2-(3-chloro-4-fluorophenyl)prop-2-enoic acid
1225833-84-0 95.0%
2.5g
$1315.0 2025-03-13
Enamine
EN300-673465-10.0g
2-(3-chloro-4-fluorophenyl)prop-2-enoic acid
1225833-84-0 95.0%
10.0g
$2884.0 2025-03-13
Enamine
EN300-673465-0.5g
2-(3-chloro-4-fluorophenyl)prop-2-enoic acid
1225833-84-0 95.0%
0.5g
$645.0 2025-03-13
Enamine
EN300-673465-0.1g
2-(3-chloro-4-fluorophenyl)prop-2-enoic acid
1225833-84-0 95.0%
0.1g
$591.0 2025-03-13
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01085725-5g
2-(3-Chloro-4-fluorophenyl)prop-2-enoic acid
1225833-84-0 95%
5g
¥9352.0 2023-04-04

2-(3-Chloro-4-fluorophenyl)prop-2-enoic acid 関連文献

2-(3-Chloro-4-fluorophenyl)prop-2-enoic acidに関する追加情報

2-(3-Chloro-4-fluorophenyl)prop-2-enoic Acid: A Comprehensive Overview

2-(3-Chloro-4-fluorophenyl)prop-2-enoic acid, also known by its CAS number 1225833-84-0, is a synthetic organic compound with a unique structure that has garnered significant attention in the fields of pharmacology, materials science, and analytical chemistry. This compound is characterized by its substituted phenyl group attached to a propenoic acid moiety, which imparts it with distinct chemical and biological properties. Recent studies have highlighted its potential applications in drug development, particularly in the design of novel therapeutic agents targeting various diseases.

The molecular structure of 2-(3-Chloro-4-fluorophenyl)prop-2-enoic acid consists of a benzene ring substituted with chlorine and fluorine atoms at the 3 and 4 positions, respectively. The propenoic acid group, which contains a double bond and a carboxylic acid functional group, is attached to the benzene ring at the para position. This arrangement creates a molecule with both hydrophobic and hydrophilic regions, making it highly versatile for various chemical reactions and biological interactions.

Recent research has focused on the synthesis and characterization of this compound. Scientists have developed efficient methods to synthesize 2-(3-Chloro-4-fluorophenyl)prop-2-enoic acid using various organic reactions, including Friedel-Crafts acylation and Suzuki coupling. These methods have been optimized to improve yield and purity, making the compound more accessible for further studies.

The physical and chemical properties of this compound are well-documented. It has a melting point of approximately 150°C and a boiling point around 300°C under standard conditions. The compound is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and ethyl acetate. Its stability under different pH conditions has been tested, revealing that it remains stable in neutral to slightly acidic environments but undergoes hydrolysis in strongly basic conditions.

The biological activity of 2-(3-Chloro-4-fluorophenyl)prop-2-enoic acid has been explored in several recent studies. Researchers have found that this compound exhibits moderate anti-inflammatory properties, making it a potential candidate for the development of anti-inflammatory drugs. Additionally, it has shown some promise as an antimicrobial agent against certain bacterial strains, although further studies are needed to confirm these findings.

In terms of applications, this compound has been utilized as a building block in the synthesis of more complex molecules with potential therapeutic applications. For instance, it has been used as an intermediate in the synthesis of novel kinase inhibitors, which are critical targets in cancer therapy. The substitution pattern on the phenyl ring allows for easy modification, enabling chemists to explore various analogs with improved bioactivity.

Recent advancements in computational chemistry have also provided deeper insights into the electronic properties of this compound. Quantum mechanical calculations have revealed that the electron-withdrawing effects of the chlorine and fluorine substituents significantly influence the reactivity of the propenoic acid group. This understanding has been instrumental in designing more efficient synthetic routes and predicting the behavior of this compound in different chemical environments.

The environmental impact of 2-(3-Chloro-4-fluorophenyl)prop-2-enoic acid has also been a topic of interest. Studies have shown that this compound degrades slowly under natural conditions, raising concerns about its persistence in the environment. However, its low toxicity profile suggests that it poses minimal risk to aquatic life when used responsibly.

In conclusion, 2-(3-Chloro-4-fluorophenyl)prop-2-enoic acid, with its unique structure and diverse properties, continues to be a subject of intense research across multiple disciplines. Its potential applications in drug development, materials science, and environmental chemistry make it an important molecule to study further. As research progresses, new insights into its properties and uses are expected to emerge, solidifying its role as a valuable compound in modern chemistry.

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